3-[(4-Methoxyphenoxy)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
3-[(4-Methoxyphenoxy)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0772591
InChI:
InChI=1S/C16H13N5O2S/c1-22-12-2-4-13(5-3-12)23-10-14-18-19-16-21(14)20-15(24-16)11-6-8-17-9-7-11/h2-9H,10H2,1H3
SMILES:
COC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=NC=C4
Molecular Formula:
C16H13N5O2S
Molecular Weight:
339.4 g/mol
3-[(4-Methoxyphenoxy)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC0772591
Molecular Formula: C16H13N5O2S
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13N5O2S |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | 3-[(4-methoxyphenoxy)methyl]-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C16H13N5O2S/c1-22-12-2-4-13(5-3-12)23-10-14-18-19-16-21(14)20-15(24-16)11-6-8-17-9-7-11/h2-9H,10H2,1H3 |
| Standard InChI Key | XBVUINAFNSPLPQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=NC=C4 |
| Canonical SMILES | COC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=NC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator